molecular formula C15H14ClFN2O4 B2485030 N1-(3-chloro-4-fluorophenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide CAS No. 1428378-16-8

N1-(3-chloro-4-fluorophenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide

Cat. No.: B2485030
CAS No.: 1428378-16-8
M. Wt: 340.74
InChI Key: CLAFRTLLVJEYFV-UHFFFAOYSA-N
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Description

N1-(3-chloro-4-fluorophenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide is a complex organic compound that features both aromatic and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-chloro-4-fluorophenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-chloro-4-fluoroaniline with oxalyl chloride to form an intermediate.

    Coupling Reaction: This intermediate is then reacted with 3-(furan-3-yl)-3-hydroxypropylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include:

    Temperature Control: Maintaining specific temperatures to ensure the stability of intermediates.

    Catalysts: Using catalysts to enhance reaction rates.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(3-chloro-4-fluorophenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield furan-3-carboxylic acid derivatives.

    Reduction: Can produce amine derivatives.

    Substitution: Results in various substituted aromatic compounds.

Scientific Research Applications

N1-(3-chloro-4-fluorophenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biology: May serve as a probe in biochemical assays to study enzyme interactions.

    Materials Science: Could be used in the development of novel materials with specific electronic or optical properties.

    Industry: Possible applications in the synthesis of advanced polymers or as a precursor in the manufacture of specialty chemicals.

Mechanism of Action

The mechanism of action of N1-(3-chloro-4-fluorophenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide involves its interaction with specific molecular targets. The compound may:

    Bind to Enzymes: Inhibit or activate enzyme activity by binding to the active site.

    Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.

    Pathways Involved: The exact pathways depend on the biological context but may include signal transduction pathways or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3-chloro-4-fluorophenyl)-N2-(3-hydroxypropyl)oxalamide
  • N1-(3-chloro-4-fluorophenyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide

Uniqueness

N1-(3-chloro-4-fluorophenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide is unique due to the presence of both a furan ring and a hydroxypropyl group, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject for further research and development.

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[3-(furan-3-yl)-3-hydroxypropyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN2O4/c16-11-7-10(1-2-12(11)17)19-15(22)14(21)18-5-3-13(20)9-4-6-23-8-9/h1-2,4,6-8,13,20H,3,5H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLAFRTLLVJEYFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C(=O)NCCC(C2=COC=C2)O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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